(3S,4S)-4-morpholin-4-yl-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol
Overview
Description
(3S,4S)-4-morpholin-4-yl-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a morpholine group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-morpholin-4-yl-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-morpholin-4-yl-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(3S,4S)-4-morpholin-4-yl-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug discovery.
Mechanism of Action
The mechanism of action of (3S,4S)-4-morpholin-4-yl-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-Methyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinecarboxylic acid: Shares the pyrrolidine and trifluoromethyl groups but differs in the substituents on the pyrrolidine ring.
2-[(3S)-1-[[4-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]-1,3-benzoxazole: Contains a similar trifluoromethylphenyl group but has a benzoxazole ring instead of a morpholine group.
Uniqueness
The uniqueness of (3S,4S)-4-morpholin-4-yl-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol lies in its combination of a morpholine ring with a trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c17-16(18,19)13-4-2-1-3-12(13)9-20-10-14(15(22)11-20)21-5-7-23-8-6-21/h1-4,14-15,22H,5-11H2/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJWCTODWICKLL-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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